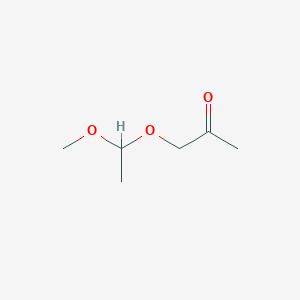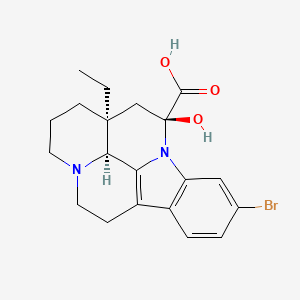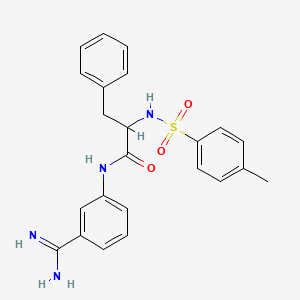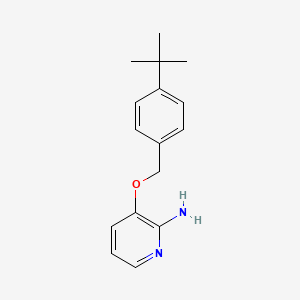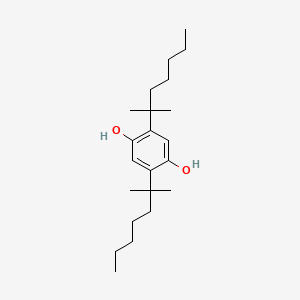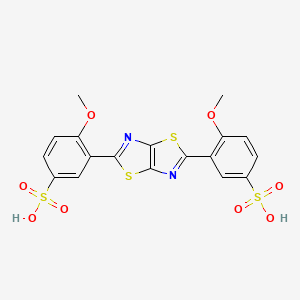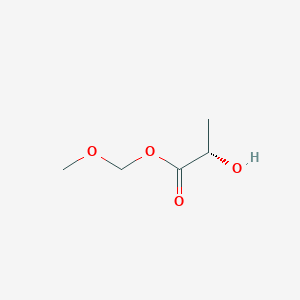
6-Methylamino-5-nitroisocytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylamino-5-nitroisocytosine is a small molecule belonging to the class of organic compounds known as nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The chemical formula for this compound is C5H7N5O3, and it has a molecular weight of 185.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5-nitroisocytosine typically involves the nitration of an appropriate precursor, followed by methylation. One common method involves the nitration of 5-aminoisocytosine, which is then methylated to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methylamino-5-nitroisocytosine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Methylamino-5-aminoisocytosine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylamino-5-nitroisocytosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
6-Methylamino-5-nitroisocytosine exerts its effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the folate biosynthesis pathway in bacteria. By inhibiting DHPS, this compound disrupts the production of folate, which is essential for bacterial growth and replication . The compound binds to the pterin binding site of DHPS, preventing the enzyme from catalyzing the condensation of para-aminobenzoate (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) .
Comparison with Similar Compounds
Similar Compounds
Pteroic Acid: Another inhibitor of DHPS, but with a different structure.
[Pterin-6-Yl Methanyl]-Phosphonophosphate: Similar in function but with a different chemical structure.
Uniqueness
6-Methylamino-5-nitroisocytosine is unique due to its specific binding affinity for the pterin binding site of DHPS. This specificity makes it a promising candidate for the development of new antimicrobial agents, particularly against bacteria that have developed resistance to other DHPS inhibitors .
Properties
Molecular Formula |
C5H7N5O3 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-amino-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N5O3/c1-7-3-2(10(12)13)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11) |
InChI Key |
NMCMUSAXKISTKW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
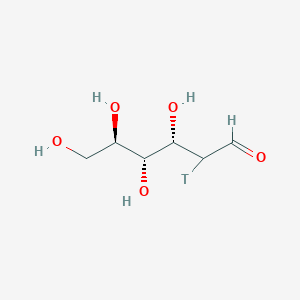

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
